Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide
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Overview
Description
TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE is a quaternary ammonium compound with the molecular formula C15H30I2N2O2. It is known for its unique structure, which includes a bicyclic octane ring system. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE typically involves the reaction of 1-methyl-1-azoniabicyclo[2.2.2]octane with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It also interacts with ion channels and transporters, affecting ion flux and cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
- TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE
- TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYMETHYL]AZANIUM DIIODIDE
Uniqueness
TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE is unique due to its specific bicyclic structure and the presence of two iodide ions. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
15623-83-3 |
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Molecular Formula |
C14H28I2N2O2 |
Molecular Weight |
510.19 g/mol |
IUPAC Name |
trimethyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C14H28N2O2.2HI/c1-15(2,3)9-10-18-14(17)13-11-12-5-7-16(13,4)8-6-12;;/h12-13H,5-11H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
ATGTZMGMKSLCDM-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]12CCC(CC1)CC2C(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
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